molecular formula C16H19N3O4S B2961915 Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-85-4

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2961915
CAS No.: 946235-85-4
M. Wt: 349.41
InChI Key: QCVUZTZTPHDADE-UHFFFAOYSA-N
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Description

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage. Additionally, it may bind to specific receptors on cell membranes, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, the compound can inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates or depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can interact with DNA, affecting gene expression and leading to changes in protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cellular antioxidant capacity . At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the generation of reactive metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be transported into the nucleus, where it interacts with DNA and nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.

Properties

IUPAC Name

methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVUZTZTPHDADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.